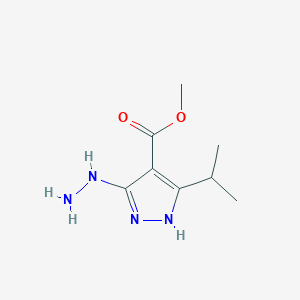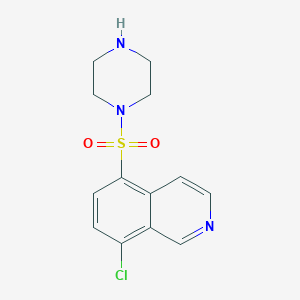
Psammaplin A
Übersicht
Beschreibung
Synthesis Analysis
New synthetic routes towards the natural product psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to psammaplin A analogues not accessible via currently reported methods .Molecular Structure Analysis
The longest linear synthetic sequence starting from 3-bromo-4-hydroxybenzaldehyde and hydantoin was seven steps . In addition, a detailed X-ray crystal structure analysis of psammaplin A analogue 8b is given for the first time .Chemical Reactions Analysis
Psammaplin A showed the potent inhibitory activity in enzyme assay and anti-proliferation assay with IC50 value of 0.003 and 1 µM, respectively .Physical And Chemical Properties Analysis
Psammaplin A has a molecular weight of 664.39 . Its formula is C22H24Br2N4O6S2 . The storage condition is 2-8℃, dry, sealed .Wissenschaftliche Forschungsanwendungen
Inhibition of Histone Deacetylase (HDAC)
- Scientific Field : Biotechnology
- Summary of Application : Psammaplin A has been found to inhibit class I histone deacetylase (HDAC), which plays a key role in tumorigenesis and angiogenesis . This makes Psammaplin A a potential candidate for cancer treatment.
- Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays and anti-proliferation assays . The compound was found to induce hyperacetylation of histones in cells, leading to the upregulation of gelsolin, a well-known HDAC target gene .
- Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay and anti-proliferation assay with IC50 value of 0.003 and 1 μM, respectively .
Attenuation of Oxidative Stress in Neuronal Cells
- Scientific Field : Neurobiology
- Summary of Application : Psammaplin A and its analogs have been found to attenuate oxidative stress in neuronal cells through the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) . This suggests that Psammaplin A could potentially be used in the treatment of neurodegenerative disorders.
- Methods of Application : The protective effects of Psammaplin A against oxidative stress were evaluated in SH-SY5Y cells . The compounds were found to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations .
- Results or Outcomes : Psammaplin A and its analogs restored mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression . This effect was mediated by the capacity of the compounds to activate PPARγ, enhancing gene expression of the antioxidant enzymes catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .
Epigenetic Control of Gene Expression
- Scientific Field : Genetics
- Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in prokaryotic and eukaryotic systems, including those involved in the epigenetic control of gene expression .
- Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays . The compound was found to induce hyperacetylation of histones in cells, leading to the upregulation of gelsolin, a well-known HDAC target gene .
- Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay and anti-proliferation assay with IC50 value of 0.003 and 1 μM, respectively .
DNA Replication
- Scientific Field : Molecular Biology
- Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in prokaryotic and eukaryotic systems, including those involved in DNA replication .
- Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays . The compound was found to induce hyperacetylation of histones in cells, leading to the upregulation of gelsolin, a well-known HDAC target gene .
- Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay and anti-proliferation assay with IC50 value of 0.003 and 1 μM, respectively .
Microbial Detoxification
- Scientific Field : Microbiology
- Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in prokaryotic systems, including those involved in microbial detoxification .
- Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays .
- Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay .
Angiogenesis
- Scientific Field : Medical Biology
- Summary of Application : Psammaplin A has been found to inhibit the activities of several key enzymes in eukaryotic systems, including those involved in angiogenesis .
- Methods of Application : The inhibitory activity of Psammaplin A was tested in enzyme assays .
- Results or Outcomes : Psammaplin A showed potent inhibitory activity in enzyme assay .
Safety And Hazards
Zukünftige Richtungen
New synthetic strategies towards psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to psammaplin A analogues not accessible via currently reported methods . Preliminary biological studies revealed these compounds to be the most potent non-peptidic inhibitors of the enzyme histone deacetylase 1 (HDAC1, class I) discovered so far . Interestingly, psammaplin A and synthetic analogues show class I selectivity in vitro, an important feature for the design and synthesis of future isoform selective inhibitors .
Eigenschaften
IUPAC Name |
(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17+,28-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFSGDNHVBIHU-XUIWWLCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCCSSCCNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Psammaplin A | |
CAS RN |
110659-91-1 | |
| Record name | Psammaplin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110659911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psammaplin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



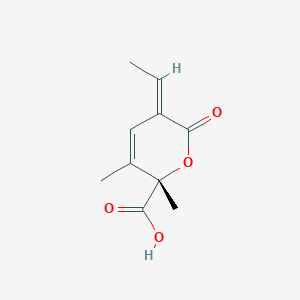
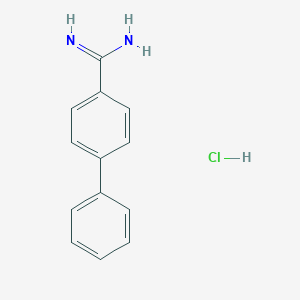

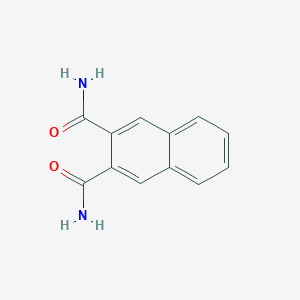
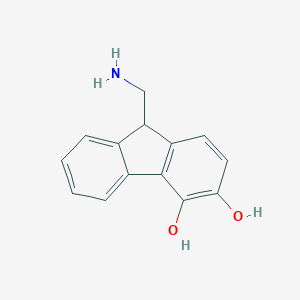

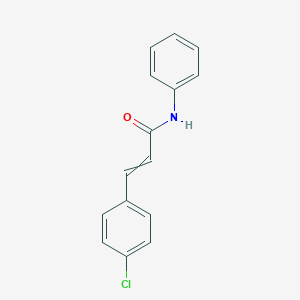
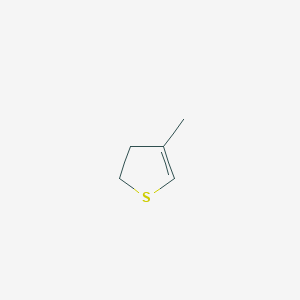


![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)
